molecular formula C9H3F6NS B1301038 3,5-Bis(trifluoromethyl)phenyl isothiocyanate CAS No. 23165-29-9

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Cat. No. B1301038
CAS RN: 23165-29-9
M. Wt: 271.18 g/mol
InChI Key: FXOSSGVJGGNASE-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a chemical compound that has been utilized as a derivatization reagent for the analysis of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine. This compound facilitates the elimination of the purification step in the analysis process, allowing for the straightforward separation and determination of derivatives, particularly in the context of beverage testing .

Synthesis Analysis

The synthesis of related compounds with trifluoromethylphenyl groups has been reported, such as the reaction of RFLi with PnCl3 to produce bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Although not directly synthesizing 3,5-bis(trifluoromethyl)phenyl isothiocyanate, these methods provide insight into the synthetic strategies that could be employed for compounds with similar substituents.

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)phenyl isothiocyanate and its derivatives has been explored through various techniques. For instance, the crystal structures of bis(trifluoromethyl)phenyl derivatives of arsenic and antimony have been elucidated, revealing the introduction of RF substituents onto the pnictogen center and providing information on the coordination behavior of these compounds . Additionally, the structural and electronic effects of tris{bis(trifluoromethyl)phenyl}borane isomers have been investigated, highlighting the influence of substituent positioning on reactivity .

Chemical Reactions Analysis

The reactivity of 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been demonstrated in its application for the determination of biogenic amines, where it reacts with these amines to form derivatives that can be analyzed by LC-MS/MS and 19F NMR . Furthermore, the Julia–Kocienski olefination reaction has been successfully employed using 3,5-bis(trifluoromethyl)phenyl sulfones to synthesize tri- and tetrasubstituted olefins, showcasing the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been studied theoretically using DFT methods. The FTIR and FT-Raman spectra, as well as the HOMO, LUMO, and Gap energy, have been calculated to understand the compound's spectroscopic properties and its potential nonlinear optical applications . Additionally, the thermal and electronic properties of related perfluorinated compounds have been characterized, providing insights into the behavior of fluorinated materials in various applications .

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

3,5-Bis(trifluoromethyl)phenyl isothiocyanate serves as an effective reagent for the derivatization of biogenic amines such as histamine, tyramine, tryptamine, and 2-phenylethylamine. This process simplifies the purification step, allowing for the determination of these derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This method exhibits excellent reproducibility and accuracy, making it suitable for analyzing biogenic amines in beverages (Jastrzębska et al., 2018).

Organocatalysis in Chemical Synthesis

The compound is utilized in the synthesis of zwitterionic salts, which act as mild organocatalysts for transesterification reactions. These salts, formed by the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 4-pyrrolidinopyridine, effectively catalyze the transesterification of methyl carboxylates and alcohols, showcasing its potential in organic synthesis (Ishihara et al., 2008).

Spectroscopic and Photovoltaic Research

The compound has been the subject of theoretical spectroscopic studies using density functional theory (DFT). Research focusing on its FTIR and FT-Raman spectra, along with calculations of HOMO, LUMO, and gap energy, highlights its potential in the design of efficient functional photovoltaic organic compounds (Manthri & Muhamed, 2015).

Enantioselective Synthesis in Pharmacology

It is a key intermediate in the enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, crucial for producing aprepitant, a neurokinin-1 receptor antagonist used in chemotherapy-induced nausea and vomiting. Research has developed efficient synthetic processes for this compound, demonstrating its significance in pharmaceutical manufacturing (Ouyang et al., 2013).

Catalyst Design in Organic Chemistry

The 3,5-bis(trifluoromethyl)phenyl group is prominent in thiourea organocatalysis due to its ability to bind with Lewis-basic sites. This finding has significant implications for catalyst design, enhancing the understanding of catalyst-substrate interactions in organic reactions (Lippert et al., 2012).

Safety and Efficiency in Chemical Reactions

Studies have also focused on the safe preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagents, considering the potential explosive nature of these compounds. Improved and reliable methods for their preparation contribute to safer practices in chemical laboratories (Leazer et al., 2003).

Safety And Hazards

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSSGVJGGNASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369892
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

CAS RN

23165-29-9
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.052 Mol of thiophosgene were mixed with 60 ml of water and were stirred for 15 minutes. 0.040 Mol of 3,5-bistrifluoromethylaniline were dropped with 30 ml chloroform, and the mixture was stirred for 2 hours at 15° C. The organic solution was washed with HCl 2M, dried and the solvent was removed under vacuum to obtain 3,5-bistrifluoromethylphenylisothiocyanate as a yellow-red oil, that was used as crude product.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
N Graf, A Lippitz, T Gross, F Pippig, A Holländer… - Analytical and …, 2010 - Springer
The determination of amino groups on surfaces capable of binding biomolecules is important for the understanding and optimization of technologically relevant coupling processes. In …
Number of citations: 46 link.springer.com
A Jastrzębska, A Piasta, M Krzemiński, E Szłyk - Food Chemistry, 2018 - Elsevier
3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, was used as a convenient reagent for the derivatization of histamine, tyramine, tryptamine and 2-phenylethylamine, which eliminates the …
Number of citations: 14 www.sciencedirect.com
SA Manthri, RR Muhamed - JOURNAL OF ADVANCED APPLIED …, 2015 - joaasr.com
In this work, theoretical study by using the DFT method on 3, 5-bis (trifluoromethyl) phenyl isothiocyanate is reported. The FTIR and FT-Raman spectra of title compound were noted in …
Number of citations: 4 www.joaasr.com
DJ Dixon, L Stegbauer - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 851477‐19‐5 ] C 28 H 26 F 6 N 4 S (MW 564.59) InChI = 1S/C28H26F6N4S/c1‐2‐16‐15‐38‐10‐8‐17(16)11‐24(38)25(22‐7‐9‐35‐23‐6‐4‐3‐5‐21(22)23)37‐26(39)36‐20‐13‐18(27(…
Number of citations: 0 onlinelibrary.wiley.com
RP Herrera, V Sgarzani, L Bernardi… - Angewandte …, 2005 - Wiley Online Library
The addition of aromatic substrates to electron-deficient alkenes, which in many respects may be considered a Friedel–Crafts type alkylation, is a key reaction in synthetic organic …
Number of citations: 564 onlinelibrary.wiley.com
JA Rivas-Loaiza, JP García-Merinos… - Journal of Molecular …, 2022 - Elsevier
Bis(indolyl)methane derivatives (BIMs) were synthesized in moderate to good yields by electrophilic aromatic substitution of indole (27) with various aldehydes or imines in the presence …
Number of citations: 2 www.sciencedirect.com
K Ishihara, M Niwa, Y Kosugi - Organic Letters, 2008 - ACS Publications
The exothermic reaction of 3,5-bis(trifluoromethyl)phenyl or 4-nitrophenyl isothiocyanate with 4-pyrrolidinopyridine (PPY) gave the corresponding arylaminothiocarbonylpyridinium salts …
Number of citations: 59 pubs.acs.org
Y Wang, J Duan - ACS Applied Polymer Materials, 2022 - ACS Publications
The employment of hydrogen-bond donors has become an important metal-free method for activating organic molecules considering their competency in epoxide activation and …
Number of citations: 10 pubs.acs.org
H Yue, Y Wang, A Xia, S Luo, D Xu - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title compound, C14H9F6N3S, exhibits a nearly planar conformation in the solid state, with a dihedral angle between the planes of the benzene and pyridine rings of 14.86 (3). The …
Number of citations: 4 scripts.iucr.org
N Sargın, C Tanyeli - 2015 - open.metu.edu.tr
The enantioselective organocatalytic Michael addition reaction has gained increased attention as an asymmetric synthesis strategy for CC bond formation. In this regard,(1R, 2R)-trans-1…
Number of citations: 4 open.metu.edu.tr

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